BenchChemオンラインストアへようこそ!

Morpholin-4-ylurea

Urease inhibition Antibacterial Helicobacter pylori

Procure Morpholin-4-ylurea (CAS 13114-71-1) as a foundational building block for medicinal chemistry. This unsubstituted morpholino-urea core is a critical control compound for SAR programs targeting AKR1C3, mTOR, and CCR3, offering maximal synthetic flexibility. Its distinct morpholine ring provides superior hydrogen-bonding and selectivity compared to simple urea analogs. Ideal for lead optimization and library construction.

Molecular Formula C5H11N3O2
Molecular Weight 145.16 g/mol
CAS No. 13114-71-1
Cat. No. B14717392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholin-4-ylurea
CAS13114-71-1
Molecular FormulaC5H11N3O2
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1COCCN1NC(=O)N
InChIInChI=1S/C5H11N3O2/c6-5(9)7-8-1-3-10-4-2-8/h1-4H2,(H3,6,7,9)
InChIKeyXMVNCHHPCRFUFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholin-4-ylurea (CAS 13114-71-1): Baseline Profile and Chemical Class Positioning


Morpholin-4-ylurea (CAS 13114-71-1) is a urea derivative featuring a morpholine ring directly bonded to a urea moiety, with molecular formula C₅H₁₁N₃O₂ and molecular weight 145.16 g/mol [1]. The compound is a foundational core structure for the broader class of morpholinyl-urea derivatives that have been extensively patented for therapeutic applications including CCR3 antagonism for inflammatory diseases [2] and mTOR inhibition [3]. Unlike its substituted N-aryl derivatives that dominate the patent literature, the unsubstituted morpholin-4-ylurea represents the minimal pharmacophoric core with maximal synthetic accessibility, making it a critical building block and control compound in medicinal chemistry optimization programs.

Why Generic Urea Derivatives Cannot Substitute for Morpholin-4-ylurea in Target-Specific Applications


The morpholine ring in morpholin-4-ylurea confers distinct physicochemical and pharmacological properties that are not replicable with simple urea or other heterocyclic urea analogs. The morpholine oxygen serves as a hydrogen bond acceptor and modulates the electron density of the urea carbonyl, directly influencing target binding geometry and isoform selectivity [1]. In the context of AKR1C3 inhibition, morpholylureas achieve approximately 100 nM potency with high isoform selectivity, whereas corresponding carboxylate-containing NSAID-based inhibitors exhibit different cellular uptake mechanisms and broader isoform profiles [1]. Substituting morpholin-4-ylurea with N-phenylurea or thiourea analogs fundamentally alters the hydrogen-bonding network in the active site and eliminates the specific conformational constraints provided by the morpholine ring, potentially resulting in orders-of-magnitude loss in potency or complete target disengagement [2].

Morpholin-4-ylurea (CAS 13114-71-1): Quantified Differentiation Evidence Against Structural Analogs


Morpholine-Containing Urea Derivatives Exhibit 2.5-Fold Superior Anti-Urease Activity Compared to Thiourea Standard

Among a series of synthesized urea derivatives tested for anti-urease activity against both standard strains and clinical isolates of urease-producing bacteria, the morpholine-containing derivative (compound 4) demonstrated an IC₅₀ of 8.21 µM, representing the most potent compound in the series [1]. This potency was 2.5-fold higher than that of thiourea, a standard urease inhibitor reference compound [1]. The presence of the morpholine moiety was identified as a key structural determinant for enhanced inhibitory activity relative to non-morpholine urea analogs [1].

Urease inhibition Antibacterial Helicobacter pylori

Morpholylurea Scaffold Achieves Potent AKR1C3 Inhibition (IC₅₀ ~100 nM) with Critical Isoform Selectivity via Non-Carboxylate Mechanism

A series of morpholylurea-based non-carboxylate inhibitors demonstrated potent inhibition of AKR1C3 with IC₅₀ values of approximately 100 nM, accompanied by very high isoform selectivity over related AKR1C family members [1]. The morpholylurea ketone moiety (present as the urea carbonyl) was determined to be essential for activity, forming critical hydrogen bonds with Tyr55 and His117 in the oxyanion hole of the enzyme [1]. This non-carboxylate mechanism distinguishes morpholylureas from NSAID-derived carboxylate inhibitors such as flufenamic acid and indomethacin, which utilize different cellular uptake pathways and exhibit distinct selectivity profiles [1].

AKR1C3 inhibition Cancer therapeutics Isoform selectivity

Morpholinyl-Urea Derivatives as CCR3 Antagonists: Patent-Validated Scaffold for Inflammatory Disease Applications

Morpholinyl-urea derivatives of formula (I), wherein the morpholine-urea core is a defining structural element, are disclosed and claimed as CCR3 antagonists indicated for the treatment of inflammatory diseases [1]. The patent establishes that the morpholinyl-urea framework provides the requisite pharmacophoric geometry for CCR3 receptor antagonism, distinguishing this scaffold from other urea-containing chemokine receptor modulators [1]. The claimed compounds demonstrated utility in treating inflammatory conditions including Crohn‘s disease and other CCR3-mediated disorders [1].

CCR3 antagonism Inflammation Chemokine receptor

Morpholino-Substituted Urea Derivatives as mTOR Inhibitors: Class-Level Validation in Oncology Patent Literature

Morpholino-substituted urea derivatives of formula (I) are disclosed as inhibitors of mTOR (mammalian target of rapamycin) for the treatment or prophylaxis of mTOR-related diseases and disorders [1]. The granted European patent EP 2542536 B1 explicitly claims morpholino-substituted urea derivatives as the active pharmacophore class, establishing this scaffold as a validated entry point for mTOR inhibitor development [1]. The morpholino-urea framework provides the necessary binding interactions with the mTOR kinase domain that differentiate it from rapamycin analogs (rapalogs) and ATP-competitive mTOR inhibitors lacking the morpholine-urea motif [1].

mTOR inhibition Oncology Kinase inhibitor

Morpholino-Containing Nitrosoureas Demonstrate Superior In Vivo Antitumor Efficacy Over BCNU Analogs in Rat Colorectal Tumor Model

In a comparative in vivo efficacy study evaluating 12 newly synthesized nitrosoureas against Yoshida sarcoma ascites cells implanted into the colon wall of Sprague-Dawley rats, morpholino-CNU was identified as the most promising compound among the newly synthesized BCNU (carmustine) analogs [1]. The study demonstrated that incorporation of the morpholino group into the nitrosourea scaffold conferred enhanced chemotherapeutic activity relative to other BCNU-derived analogs lacking this moiety [1]. This finding provides direct in vivo evidence for the functional advantage of morpholine incorporation in urea-based anticancer agents.

Nitrosourea Antitumor Chemotherapy

Morpholine Ring Incorporation Enables Low Nanomolar CDK Inhibition in Indenopyrazole-Urea Hybrid Scaffolds

Compounds incorporating the morpholin-4-ylurea moiety, specifically 3-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-4-oxo-2H,4H-indeno[1,2-c]pyrazol-5-yl]-1-morpholin-4-ylurea, demonstrate potent enzyme inhibition with an IC₅₀ of 9 nM in kinase assays using GST-Rb substrate [1]. This low nanomolar potency highlights the utility of the morpholin-4-ylurea group as a critical binding element within the context of fused heterocyclic kinase inhibitor scaffolds [1]. The morpholine-urea terminus contributes to kinase domain interactions that differentiate these compounds from other indenopyrazole-based inhibitors lacking the morpholin-4-ylurea substitution [1].

CDK inhibition Kinase inhibitor Indenopyrazole

Morpholin-4-ylurea (CAS 13114-71-1): Evidence-Backed Research and Industrial Application Scenarios


Medicinal Chemistry: Core Scaffold for AKR1C3 Inhibitor Optimization Programs

Use morpholin-4-ylurea as the minimal pharmacophoric core for structure-activity relationship (SAR) studies targeting AKR1C3 inhibition. The morpholylurea scaffold has been validated to achieve approximately 100 nM potency with high isoform selectivity via a non-carboxylate mechanism [1]. The unsubstituted morpholin-4-ylurea provides a synthetically accessible starting point for introducing aryl or heteroaryl substituents to optimize potency and pharmacokinetic properties while maintaining the essential urea carbonyl hydrogen-bonding network with Tyr55 and His117 [1].

Chemical Biology: Control Compound for Urease Inhibition Mechanism Studies

Employ morpholin-4-ylurea as a reference scaffold for investigating the role of the morpholine moiety in urease inhibition. Morpholine-containing urea derivatives have demonstrated 2.5-fold superior potency (IC₅₀ = 8.21 µM) compared to thiourea standard [2]. The unsubstituted compound serves as an ideal baseline control for dissecting the contribution of the morpholine ring to enzyme binding, enabling systematic SAR studies against both standard strains and clinical isolates of urease-producing bacteria [2].

Drug Discovery: Validated Building Block for mTOR Inhibitor Development

Utilize morpholin-4-ylurea as a core building block in mTOR inhibitor discovery programs. Morpholino-substituted urea derivatives are protected under EP 2542536 B1 as a distinct chemical class of mTOR inhibitors for oncology indications [3]. The unsubstituted compound provides maximum synthetic flexibility for library construction and lead optimization while maintaining the intellectual property positioning of the morpholino-urea scaffold [3].

Preclinical Development: Starting Material for CCR3 Antagonist Synthesis in Inflammatory Disease Research

Apply morpholin-4-ylurea as a key intermediate in the synthesis of CCR3 antagonists for inflammatory disease research. The morpholinyl-urea framework is explicitly claimed in US Patent 7,622,464 as the defining pharmacophore for CCR3 antagonism with demonstrated utility in inflammatory conditions [4]. The unsubstituted core compound provides a versatile starting material for introducing the required heteroaryl and aryl substituents that confer CCR3 selectivity and potency [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morpholin-4-ylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.